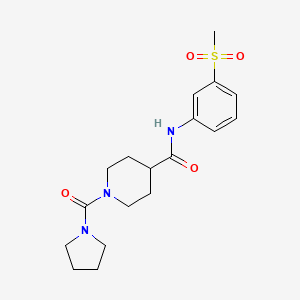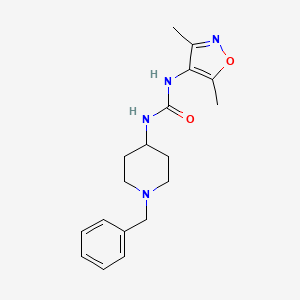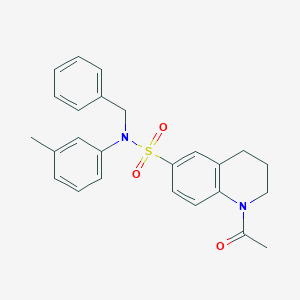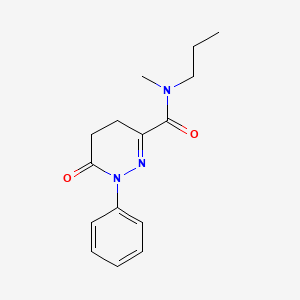![molecular formula C17H15Cl2N3O2 B7547991 N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first discovered by GlaxoSmithKline in the 1990s and has since been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases.
Mecanismo De Acción
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of obesity, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. It has also been shown to improve endurance performance and reduce muscle damage during exercise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide for lab experiments is its ability to activate PPARδ selectively, without affecting other nuclear receptors. This makes it a useful tool for studying the role of PPARδ in various biological processes. However, its use in lab experiments is limited by concerns about its safety and potential for abuse, as well as its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide, including:
1. Investigating its potential use in treating other medical conditions, such as cancer and neurodegenerative diseases.
2. Developing more selective and potent PPARδ agonists that have fewer side effects and are more effective in treating metabolic diseases.
3. Studying the molecular mechanisms underlying the effects of this compound on mitochondrial biogenesis and fatty acid oxidation.
4. Investigating its potential use as a performance-enhancing drug in sports, while also addressing concerns about its safety and potential for abuse.
5. Developing new synthesis methods and purification techniques to improve the yield and purity of the compound, while also reducing its cost and increasing its availability.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism. While it has several advantages for lab experiments, its use is limited by concerns about its safety and potential for abuse. There are several potential future directions for research on this compound, including investigating its potential use in treating other medical conditions and developing more selective and potent PPARδ agonists.
Métodos De Síntesis
The synthesis of N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 2,4-dichlorophenol with propylene oxide to form 3-(2,4-dichlorophenoxy)propan-1-ol, which is then reacted with 1H-indazole-3-carboxylic acid to form the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases. It has also been investigated for its potential as a performance-enhancing drug in sports. However, its use in sports has been banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse.
Propiedades
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-6-7-15(13(19)10-11)24-9-3-8-20-17(23)16-12-4-1-2-5-14(12)21-22-16/h1-2,4-7,10H,3,8-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNHLPFQDIWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)




![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)